

A comparative study of different azelate esters as plasticizers

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Compound of Interest						
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A Comparative Analysis of Azelate Esters as Bio-based Plasticizers for Polymeric Formulations

The increasing demand for sustainable and safe materials has led to significant research into bio-based plasticizers as alternatives to traditional phthalate-based compounds. Azelate esters, derived from azelaic acid—a naturally occurring dicarboxylic acid—are a promising class of bio-plasticizers.[1] This guide provides a comparative overview of different azelate esters, evaluating their performance based on key plasticizer metrics. Due to a lack of extensive direct comparative studies in peer-reviewed literature, this guide synthesizes available data for individual azelate esters and provides standardized experimental protocols for their evaluation.

Performance Comparison of Azelate Esters

The efficacy of a plasticizer is determined by its ability to enhance the flexibility and processability of a polymer. Key performance indicators include plasticizing efficiency (reduction in glass transition temperature and modification of mechanical properties), thermal stability, and migration resistance.

Data Presentation

The following table summarizes the available performance data for various azelate esters. Data for the widely used plasticizer Di(2-ethylhexyl) phthalate (DEHP) is included for comparison. It is important to note that the data is compiled from different sources and may not represent a direct head-to-head comparison under identical conditions.



Property	Di(2- ethylhexy I) Azelate (DOZ/D2E HAz)	Dibenzyl Azelate	Diamyl Azelate	Diethyl Azelate	Di-n-butyl Azelate (DBAZ)	Di(2- ethylhexy l) Phthalate (DEHP)
Polymer Matrix	PVC	Isobutylene -Isoprene Copolymer	Isobutylene -Isoprene Copolymer	-	-	PVC
Plasticizer Conc. (phr)	40	30	30	-	-	40
Tensile Strength (MPa)	15.3[2]	18.21[3]	18.21[4]	Data Not Available	Data Not Available	17.50[3]
Elongation at Break (%)	380[2]	350[3]	350[4]	Data Not Available	Data Not Available	320[3]
100% Modulus (MPa)	-	9.80[3]	9.80[4]	Data Not Available	Data Not Available	10.50[3]
Glass Transition Temp. (°C)	68.51[2]	Data Not Available	Data Not Available	Data Not Available	Data Not Available	-
Max. Degradatio n Temp. (°C)	290.83[2]	Data Not Available	Data Not Available	Data Not Available	Data Not Available	-
Migration Resistance	Lower than DEHSe[2]	Data Not Available	Data Not Available	Data Not Available	Data Not Available	-

Experimental Protocols



Detailed methodologies are essential for the objective evaluation and comparison of plasticizer performance. The following are standard protocols for key experiments.

Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

A primary indicator of a plasticizer's efficiency is its ability to lower the glass transition temperature (Tg) of the polymer.[5][6]

- Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of the plasticized polymer film is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.[6]
- Instrumentation: A Differential Scanning Calorimeter (DSC) is used for the analysis. The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.[6]
- Thermal Program: The sample is subjected to a controlled thermal cycle. A common procedure involves an initial heating ramp to erase the thermal history, followed by a controlled cooling ramp and a final heating ramp (e.g., 10°C/min) to a temperature above the expected Tg.[6] The Tg is determined from the second heating scan.

Mechanical Properties Testing

The addition of a plasticizer typically decreases the tensile strength and modulus of a polymer while increasing its elongation at break.[5]

- Specimen Preparation: Plasticized polymer films are prepared, often by solvent casting or melt blending, and cut into a standardized shape (e.g., dumbbell).[3]
- Instrumentation: A universal testing machine equipped with grips suitable for thin films is used.[6]
- Test Procedure: The specimen is mounted in the grips and pulled at a constant speed until it fractures. The force applied and the elongation of the specimen are recorded throughout the test.[6]



• Calculation:

- Tensile Strength (MPa): The maximum force recorded during the test divided by the original cross-sectional area of the specimen.
- Elongation at Break (%): The increase in length of the specimen at the point of fracture,
 expressed as a percentage of the original gauge length.[6]

Thermal Stability by Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability of the plasticized material by measuring weight loss as a function of temperature.[7][8]

- Sample Preparation: A small, accurately weighed sample of the plasticized polymer is placed in a TGA sample pan.
- Instrumentation: A Thermogravimetric Analyzer.
- Procedure: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min) over a defined temperature range. The instrument records the sample's weight throughout the heating process. The temperature at which significant weight loss begins is an indicator of thermal stability.[9][10]

Plasticizer Migration Testing

Plasticizer migration is a critical parameter, especially for applications in food contact materials and medical devices.[11]

- Solvent Extraction Method (ISO 177):
 - Objective: To quantify the amount of plasticizer that leaches from the polymer into a liquid medium.[12]
 - Procedure: A pre-weighed sample of the plasticized polymer is immersed in a specific solvent (e.g., n-hexane, ethanol, or a food simulant) for a defined period and at a controlled temperature.[5][12] After immersion, the sample is removed, dried, and reweighed. The percentage of weight loss corresponds to the amount of plasticizer that has migrated.[1]



- Activated Carbon Method (ASTM D2199):
 - Objective: To measure the tendency of plasticizers to migrate from a vinyl fabric to a lacquer coating.[13][14]
 - Procedure: A sample of the plasticized vinyl fabric is placed in contact with a conditioned coating film under pressure and at an elevated temperature for a set duration. The coating is then examined for any marring or softening caused by the migrated plasticizer.[15]

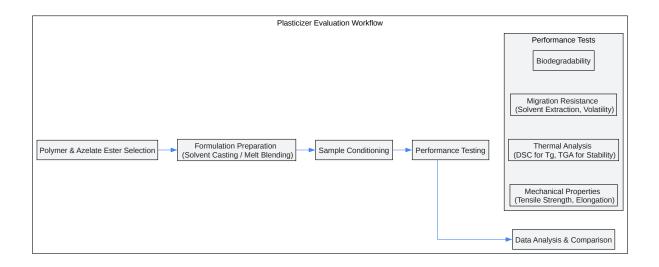
Biodegradability Testing

For bio-based plasticizers, assessing their biodegradability is crucial for understanding their environmental fate.

- Aerobic Biodegradation under Controlled Composting Conditions (ASTM D5338): This
 method determines the rate and degree of aerobic biodegradation of plastic materials by
 measuring the evolved carbon dioxide over time.[16][17]
- Anaerobic Biodegradation under High-Solids Anaerobic-Digestion Conditions (ASTM D5511): This test method evaluates the anaerobic biodegradation of plastic materials in an environment simulating a landfill.[18]

Visualizations

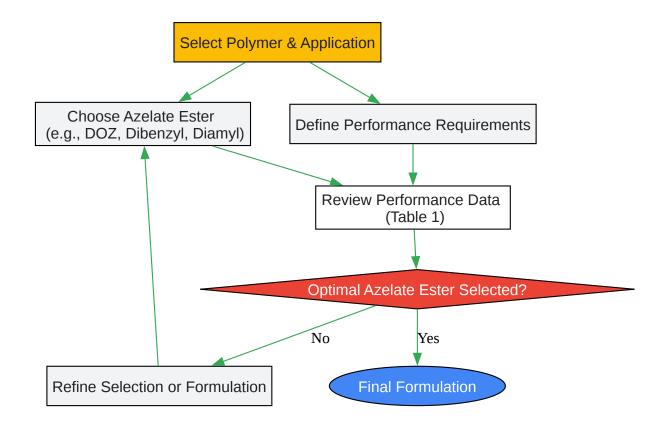




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Caption: Experimental workflow for evaluating azelate ester plasticizers.





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Caption: Decision-making process for selecting an azelate ester plasticizer.

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